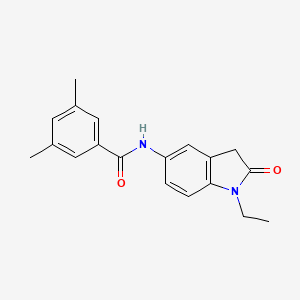

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide

Description

N-(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-ethyl-2-oxoindoline moiety. This compound is hypothesized to act as a histone deacetylase (HDAC) inhibitor based on structural similarities to known HDAC-targeting benzamide derivatives, such as entinostat (MS-275) and LMK-235 .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-21-17-6-5-16(10-14(17)11-18(21)22)20-19(23)15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOOYDMWVGODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 308.38 g/mol |

| Molecular Formula | C19H20N2O2 |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

These properties suggest that the compound has moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

| A549 | Not Active |

These results indicate that while some derivatives may be effective against specific cancer types, they also exhibit activity against normal cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The indole nucleus within the structure is known to participate in various biological processes, including receptor binding and modulation of signaling pathways .

Case Studies

In a recent study examining the effects of benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions, a related compound was shown to significantly protect β-cells from apoptosis. The study reported a maximal protective activity at an EC50 of 0.1 ± 0.01 μM, indicating potent efficacy in a biological model . This suggests that N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide or its analogs could have therapeutic applications in diabetes management.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Table 2: Comparative Pharmacological Profiles

Physicochemical and Toxicological Considerations

- Melting Points : Peptoid-based analogues (2j , 1x ) exhibit melting points >180°C, suggesting solid-state stability . The target compound’s indoline group may lower melting points, impacting formulation.

- Toxicity: Hydroxamic acid derivatives (e.g., TSA) often show dose-limiting toxicity, whereas benzamide-based inhibitors (e.g., entinostat) are better tolerated . The target compound’s lack of a hydroxamate group could improve safety.

Q & A

Q. What are the optimal synthetic routes for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves two key steps:

- Indole Core Formation : Use Fischer indole synthesis with ethyl hydrazine and a ketone precursor under acidic conditions (e.g., HCl/EtOH) to generate the 1-ethyl-2-oxoindoline moiety .

- Benzamide Coupling : React the indole intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Optimization Tips : - Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity .

Q. Table 1. Representative Synthetic Conditions

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Indole Formation | HCl/EtOH, reflux, 12 h | 78 | 90 |

| Benzamide Coupling | DCM, Et3N, 0°C→25°C, 4 h | 85 | 95 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the indole NH (~10.5 ppm, broad singlet) and aromatic protons of the benzamide (δ 7.2–7.5 ppm, multiplet) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated 351.18, observed 351.18) .

- HPLC : Use a C18 column with acetonitrile/water (70:30 + 0.1% formic acid) for purity assessment; retention time ~12.9 min .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2 hydrase assays. IC50 values <1 µM suggest high potency .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations for 48–72 h .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in pH (e.g., CA assays sensitive to pH 7.4 vs. 6.8) or temperature (25°C vs. 37°C) .

- Structural Analogues : Compare activity of N-(1-ethyl-2-oxoindol-5-yl) derivatives with/without 3,5-dimethyl groups to isolate pharmacophore contributions .

Resolution Strategy : - Replicate assays under standardized conditions (e.g., CLSI guidelines).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with CA-II (PDB: 3KS3). The benzamide carbonyl may hydrogen bond to Thr199 .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from analogues (e.g., IC50 vs. descriptors) .

Q. What crystallographic strategies are recommended for determining its 3D structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.